molecular formula C11H14O2 B14836551 3-(Cyclopropylmethoxy)-2-methylphenol

3-(Cyclopropylmethoxy)-2-methylphenol

Katalognummer: B14836551
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: MZCFTKLTLXOQPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethoxy)-2-methylphenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-methylphenol typically involves the O-alkylation of 2-methylphenol with cyclopropylmethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethoxy)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclopropylmethoxy-2-methylcyclohexanol.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxy-2-methylquinone.

    Reduction: Formation of cyclopropylmethoxy-2-methylcyclohexanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethoxy)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethoxy)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropylmethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Cyclopropylmethoxy)phenylboronic acid: Shares the cyclopropylmethoxy group but has a boronic acid functional group instead of a phenol.

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Contains additional functional groups that modify its chemical properties.

Uniqueness

3-(Cyclopropylmethoxy)-2-methylphenol is unique due to the presence of both the cyclopropylmethoxy and methyl groups on the phenol ring, which can influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

3-(cyclopropylmethoxy)-2-methylphenol

InChI

InChI=1S/C11H14O2/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,12H,5-7H2,1H3

InChI-Schlüssel

MZCFTKLTLXOQPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OCC2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.